molecular formula C10H14O2 B1303793 4-(tert-Butoxy)phenol CAS No. 2460-87-9

4-(tert-Butoxy)phenol

Cat. No. B1303793
CAS RN: 2460-87-9
M. Wt: 166.22 g/mol
InChI Key: CIICLJLSRUHUBY-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)phenol is a phenolic compound that is structurally characterized by the presence of a tert-butoxy group attached to a phenol moiety. While the provided papers do not directly discuss 4-(tert-Butoxy)phenol, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4-(tert-Butoxy)phenol.

Synthesis Analysis

The synthesis of compounds related to 4-(tert-Butoxy)phenol often involves nucleophilic substitution reactions or other organic transformations. For instance, the synthesis of related polyamides from 4-tert-butylcatechol involves aromatic nucleophilic substitution reactions . Similarly, the synthesis of a Schiff base related to 4-(tert-Butoxy)phenol is achieved through a condensation reaction . These methods could potentially be adapted for the synthesis of 4-(tert-Butoxy)phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(tert-Butoxy)phenol can be characterized using various spectroscopic techniques such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the structure of 4-(tert-Butoxy)phenol.

Chemical Reactions Analysis

The chemical reactivity of phenolic compounds with tert-butoxy groups can be inferred from studies on similar substances. For example, tert-butoxy radicals generated from di-tert-butyl peroxide react with phenols to yield phenoxy radicals, a reaction that is influenced by solvent polarity and hydrogen bonding . Additionally, the transformation of 4-tert-butylphenol by ferrate(VI) involves hydroxylation, benzene-ring cleavage, and radical coupling reactions . These findings suggest that 4-(tert-Butoxy)phenol may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(tert-Butoxy)phenol can be deduced from related compounds. For instance, polyamides derived from 4-tert-butylcatechol exhibit high thermal stability and solubility in polar solvents . The presence of tert-butyl groups in phenolic compounds often imparts steric hindrance, affecting their reactivity and physical properties. The solubility, thermal behavior, and reactivity of 4-(tert-Butoxy)phenol would likely be influenced by the tert-butoxy substituent.

Scientific Research Applications

Reaction with tert-Butoxy Radicals

4-(tert-Butoxy)phenol participates in chemical reactions involving tert-butoxy radicals. In a study, tert-butoxy radicals generated from the photodecomposition of di-tert-butyl peroxide reacted efficiently with phenols, including 4-(tert-Butoxy)phenol, forming phenoxy radicals. These reactions occurred at different rates depending on the solvent used, highlighting the impact of the solvent environment on the reactivity of phenolic O-H groups (Das, Encinas, Steenken, & Scaiano, 1981).

Oxidation Catalyst

4-(tert-Butoxy)phenol is involved in oxidation reactions catalyzed by dirhodium caprolactamate. This catalyst promotes the oxidation of para-substituted phenols, including 4-(tert-Butoxy)phenol, to form 4-(tert-butyldioxy)cyclohexadienones. The oxidation process is influenced by the electron richness and steric factors of the phenolic substrates (Ratnikov et al., 2011).

Environmental Occurrence and Fate

The presence and fate of 4-(tert-Butoxy)phenol in environmental matrices, including municipal sewage sludge, has been studied. These studies aim to understand the environmental impact of synthetic phenolic antioxidants (SPAs) like 4-(tert-Butoxy)phenol and their metabolites. Their occurrence in various environmental settings highlights the need for assessing their ecological impact and management strategies (Liu et al., 2015).

Gas-Phase Thermochemical Properties

Research has been conducted on the gas-phase thermochemical properties of tri-substituted phenols, including 4-(tert-Butoxy)phenol. These studies are essential for understanding the behavior of phenolic compounds, which are significant synthetic and naturally occurring antioxidants. The insights gained are crucial for various industrial applications where thermal stability is a key factor (Miranda, Silva, & Liebman, 2015).

Toxicity and Human Exposure

Studies on synthetic phenolic antioxidants, including 4-(tert-Butoxy)phenol, have focused on human exposure and toxicity. These studies assess SPAs' presence in various environments and their potential health impacts, emphasizing the need for understanding and managing exposure risks (Liu & Mabury, 2020).

Safety And Hazards

4-(tert-Butoxy)phenol causes skin irritation and serious eye damage. It is suspected of damaging fertility and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIICLJLSRUHUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179350
Record name p-Tert-butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxy)phenol

CAS RN

2460-87-9
Record name p-Tert-butoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tert-butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TERT-BUTOXYPHENOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W56A32OU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Sec-butyllithium (53.2 mmoles, 41 ml of 1.3M in hexane) was added dropwise at -78° C. to 4-bromo-t-butoxybenzene (53.2 mmoles, 12.2 g) in 200 ml THF, stirred at -78° C. for 1 hour, and added slowly to a solution of triisopropylborate (58.5 mmoles, 11.0g) in 50 ml THF while maintaining the temperature below -60° C. The mixture was allowed to warm gradually to -20° C. Chilled acetic acid (80 mmoles,9.6 ml) was added. Hydrogen peroxide (58.5 mmoles, 5.9 ml of 30% diluted with 5 ml water) was added dropwise over 15 minutes while maintaining the temperature below 0° C. After stirring 10 minutes, the solution was washed with ammonium sulfate solution, dried, and concentrated. The residue was triturated with hexane and filtered to yield 4.2 g of 4-t-butoxyphenol. (MS).
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Quantity
5.9 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
FLP Gabriel, M Cyris, W Giger… - Chemistry & …, 2007 - Wiley Online Library
Sphingobium xenophagum Bayram is capable of metabolizing 4‐alkoxyphenols and endocrine disruptive α‐quaternary 4‐nonylphenols by an ipso‐substitution mechanism that …
Number of citations: 41 onlinelibrary.wiley.com
TA Roach, VW Macdonald… - Journal of medicinal …, 2004 - ACS Publications
Bis[2-(4-phosphonooxyphenoxy)carbonylethyl]phosphinc acid (BPPCEP) was prepared and evaluated as a site-directed affinity reagent for cross-linking human hemoglobin. It was …
Number of citations: 11 pubs.acs.org
PW Hsieh, WY Chen, A Aljuffali… - Current Medicinal …, 2013 - ingentaconnect.com
Hydroquinone and tranexamic acids (TXA) are skin-lightening agents with a hydrophilic nature and low skin absorption. A high dose is needed for clinical use, resulting in a high …
Number of citations: 23 www.ingentaconnect.com
H Cai - 2010 - search.proquest.com
The design and synthesis of bis [2-(3-carboxyphenoxy) carbonylethyl] phosphinic acid (m-BCCEP, HY-4) as a site-directed affinity reagent for cross-linking human hemoglobin (Hb) …
Number of citations: 0 search.proquest.com
PW Hsieh, SA Al-Suwayeh, CL Fang, CF Lin… - European journal of …, 2012 - Elsevier
A co-drug of hydroquinone (HQ) and azelaic acid (AA), bis(4-hydroxyphenyl)nonanedioate (BHN), was synthesized and investigated as a topical prodrug with the aim of improving the …
Number of citations: 40 www.sciencedirect.com
S Yadav, N Choudhary, MR Dash, AR Paital - Chemical Engineering …, 2022 - Elsevier
The dendritic fibrous nano-silica (DFNS) based functional materials are relatively rare owing to the earlier cognition of DFNS as low surface area bearing material. However, the unique …
Number of citations: 8 www.sciencedirect.com
M Amir, S Chaudhari, R Wang, S Campbell, SA Mosure… - Cell reports, 2018 - cell.com
RORγt is well recognized as the lineage-defining transcription factor for T helper 17 (T H 17) cell development. However, the cell-intrinsic mechanisms that negatively regulate T H 17 …
Number of citations: 80 www.cell.com
S Banerjee, Y Wang, LA Solt, K Griffett… - Nature …, 2014 - nature.com
Synthetic drug-like molecules that directly modulate the activity of key clock proteins offer the potential to directly modulate the endogenous circadian rhythm and treat diseases …
Number of citations: 98 www.nature.com
B Nickel, H Mauser, U Hezel - 1967 - degruyter.com
Redoxpotentiale von Phenol/Phenoxyl-Systemen Page 1 Zeitschrift für Physikalische Chemie Neue Folge, Bd. 54, S. 196-213 (1967) Redoxpotentiale von Phenol/Phenoxyl-Systemen I. …
Number of citations: 2 www.degruyter.com

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